Corticosterone sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

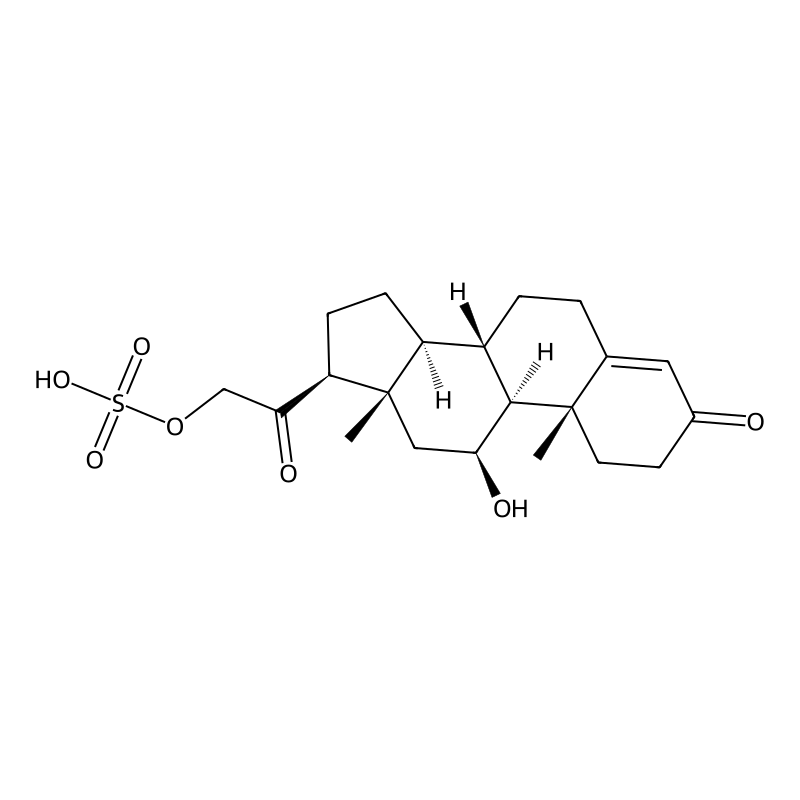

Corticosterone sulfate is a sulfated derivative of corticosterone, a steroid hormone produced in the adrenal cortex. This compound is classified within the broader category of sulfated steroids, which are characterized by the presence of a sulfate group attached to the steroid skeleton. Corticosterone itself plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress adaptation. The sulfate modification enhances its solubility and alters its biological activity compared to its parent compound, corticosterone.

- Oxidation: Corticosterone sulfate can be oxidized to form cortisone sulfate, which has different biological properties and activities.

- Hydrolysis: Under certain conditions, corticosterone sulfate may undergo hydrolysis, releasing the sulfate group and regenerating corticosterone.

- Conjugation: It can also participate in further conjugation reactions with other biomolecules, affecting its pharmacokinetics and biological effects.

Corticosterone sulfate is synthesized through a process known as sulfation. The primary method involves:

- Starting Material: Corticosterone is used as the starting material.

- Sulfation Reaction: The hydroxyl group at position 21 of corticosterone reacts with sulfuric acid or a sulfating agent (like chlorosulfonic acid) under controlled conditions to form corticosterone sulfate.

- Purification: The product is then purified using techniques such as chromatography to isolate corticosterone sulfate from unreacted starting materials and by-products.

Corticosterone sulfate has several applications in research and clinical settings:

- Biomarker Studies: It serves as a biomarker for assessing adrenal function and stress responses in various clinical conditions.

- Pharmacological Research: Investigations into its role in disease mechanisms, particularly in cancer biology and metabolic disorders.

- Therapeutic Potential: Research is ongoing into its potential therapeutic uses based on its biological activities.

Research into the interactions of corticosterone sulfate with other compounds has revealed insights into its biological roles:

- Hormonal Interactions: Studies show that corticosterone sulfate can modulate the effects of other hormones like cortisol and aldosterone .

- Receptor Binding: It may bind to glucocorticoid receptors, influencing gene expression related to stress responses and metabolism.

- Impact on Drug Metabolism: Its presence can affect the metabolism of drugs processed by liver enzymes due to its influence on enzymatic activity.

Corticosterone sulfate shares similarities with several other steroid sulfates and glucocorticoids. Below is a comparison highlighting its uniqueness:

Corticosterone sulfate's unique feature lies in its dual role as both a glucocorticoid derivative and a sulfated compound, which enhances its solubility and alters its interaction with biological systems compared to non-sulfated counterparts.

Enzymatic Sulfation Mechanisms in Steroidogenesis

The enzymatic sulfation of corticosterone represents a sophisticated biochemical process mediated by specialized sulfotransferase enzymes that catalyze the transfer of sulfate groups to specific hydroxyl positions on the steroid molecule. The primary sulfation reaction involves the enzyme cortisol sulfotransferase, which belongs to the family of transferases and specifically the sulfotransferases that transfer sulfur-containing groups. This enzyme catalyzes the chemical reaction where 3'-phosphoadenylyl sulfate serves as the sulfate donor and corticosterone acts as the acceptor molecule, producing adenosine 3',5'-bisphosphate and corticosterone-21-sulfate as the final products.

Research utilizing radioisotopic assays has demonstrated that the corticosterone sulfotransferase enzyme exhibits substrate inhibition characteristics, where the steroid itself inhibits the enzyme reaction at higher concentrations. The enzymatic reaction requires careful optimization of substrate concentrations and enzyme amounts to achieve reliable and reproducible results. Studies employing complex assay methodologies, including mosaic assays with multiple corticosterone concentrations and varying enzyme amounts, have been necessary to compensate for observed biological, seasonal, and sex-related enzyme fluctuations.

The sulfation product generated through this enzymatic process has been definitively identified as corticosterone-21-sulfate through various analytical techniques. This specific positioning of the sulfate group at the carbon-21 position appears to be the predominant form of corticosterone sulfation across different species and tissue types. The enzymatic mechanism demonstrates high specificity for this particular hydroxyl group, suggesting evolutionary conservation of this sulfation pathway.

Coenzyme requirements for the sulfation reaction include 3'-phosphoadenosine-5'-phosphosulfate, which serves as the universal sulfate donor in biological sulfation reactions. The availability of this coenzyme can influence the rate and extent of corticosterone sulfation, and its requirements have been shown to vary between different species and tissue types. The enzymatic process also demonstrates pH sensitivity, with optimal activity typically occurring within a narrow pH range that varies slightly among different species and enzyme isoforms.

Tissue-Specific Synthesis: Hepatic vs. Extra-Adrenal Production

The synthesis of corticosterone sulfate exhibits remarkable tissue specificity, with hepatic and extra-adrenal tissues demonstrating distinct patterns of enzyme expression, activity levels, and regulatory mechanisms. Hepatic synthesis represents the primary site of corticosterone sulfation in most mammalian species, with liver cytosols containing substantially higher sulfotransferase activity compared to other tissues. In rat liver specifically, female animals demonstrate six to eight times greater cortisol sulfotransferase activity compared to males, with the reaction product identified as cortisol-21-sulfate in both sexes.

The hepatic sulfation system involves multiple distinct sulfotransferase enzymes that can be separated through chromatographic techniques. Fractionation studies using DEAE-Sephadex columns have resolved three distinct steroid sulfotransferases in female rat liver cytosols, designated as sulfotransferase I, sulfotransferase II, and sulfotransferase III. These enzymes exhibit different substrate preferences and regulatory patterns, with sulfotransferase I and sulfotransferase III showing the greatest preferences for cortisol sulfation, although none of the enzymes demonstrates absolute specificity for glucocorticoids.

Extra-adrenal synthesis of corticosterone sulfate has been documented in several peripheral tissues, including the adrenal glands themselves, where corticosterone may be stored as a sulfate conjugate rather than as the unconjugated hormone. Experimental evidence suggests that corticosterone storage within the adrenal cortex occurs primarily in the sulfated form, with incubation of homogenized rat adrenal glands with sulfatase enzymes resulting in significant increases in extractable unconjugated corticosterone that cannot be attributed to de novo synthesis during the incubation period.

Skeletal muscle represents another significant site of extra-adrenal corticosterone sulfate metabolism, with recent research demonstrating local steroidogenic activities in clonal myoblastic cell lines. Studies using C2C12 cells have identified three key enzymes involved in corticosterone synthesis: 3β-hydroxysteroid dehydrogenase, cytochrome P450c21, and cytochrome P45011β. Importantly, these muscle cells utilize pregnenolone-sulfate conjugates as the initial substrate for steroidogenesis, with pregnenolone being detected and increasing according to incubation time after addition of pregnenolone-sulfate to the culture medium.

The developmental patterns of tissue-specific corticosterone sulfation demonstrate complex age-related changes. In rats, sulfotransferase activity shows little expression in either sex at two days after birth, with enzyme activity developing in parallel in both sexes until thirty days after birth. Subsequently, sulfotransferase activity begins to rise in females while dropping in males, with both sexes attaining adult enzyme levels by days fifty to fifty-five. These developmental changes coincide with the differential expression of specific sulfotransferase isoforms, suggesting hormonal regulation of enzyme expression patterns.

| Tissue Type | Enzyme Activity Level | Primary Product | Sex Differences |

|---|---|---|---|

| Female Rat Liver | 6-8x male levels | Corticosterone-21-sulfate | Significant |

| Male Rat Liver | Baseline activity | Corticosterone-21-sulfate | Lower activity |

| Adrenal Cortex | Storage form | Corticosterone sulfate | Not specified |

| Skeletal Muscle | Local synthesis | Corticosterone from pregnenolone-sulfate | Not determined |

Role of Sulfotransferases in Corticosterone Conjugation

Sulfotransferases play pivotal roles in corticosterone conjugation, functioning as the primary enzymatic mediators of steroid sulfation across multiple tissue types and species. These enzymes demonstrate remarkable substrate promiscuity while maintaining specific positional selectivity for sulfate attachment, particularly favoring the carbon-21 position in glucocorticoid molecules. The sulfotransferase enzyme family responsible for corticosterone conjugation exhibits complex regulatory patterns influenced by hormonal status, sex, age, and tissue-specific factors.

The molecular characterization of corticosterone-specific sulfotransferases reveals multiple enzyme isoforms with distinct kinetic properties and regulatory mechanisms. Fractionation studies have identified three major sulfotransferase activities in female rat liver that can sulfate corticosterone: sulfotransferase I, sulfotransferase II, and sulfotransferase III. These enzymes demonstrate different elution patterns when separated on DEAE-Sephadex columns and exhibit varying substrate preferences when tested with corticosterone, estradiol-17β, testosterone, and dehydroepiandrosterone.

Kinetic analysis of corticosterone sulfotransferases reveals species-specific differences in enzyme parameters. In male animals across different species, maximum enzyme activity with corticosterone demonstrates similar patterns, primarily due to low Km enzymes with 10-30 μM corticosterone Km values. However, maximum enzyme activity requirements vary significantly between species, with male chickens requiring 40 μM cortisol for maximum activity, while other species require 500 μM cortisol due to sulfotransferases with Km values near 300 μM.

The regulatory mechanisms governing sulfotransferase expression in corticosterone conjugation involve complex hormonal interactions, particularly regarding sex steroid influences. Experimental studies demonstrate that ovariectomy results in 20-32% and 25-35% decreases in hepatic corticosterone and cortisol sulfotransferase activity, respectively. Conversely, androgen administration causes 37-55% and 40-60% decreases in sulfation of these steroids, suggesting that estrogens stimulate while androgens suppress sulfotransferase activity.

The physiological significance of sulfotransferase-mediated corticosterone conjugation extends beyond simple metabolic inactivation. During stress responses, exposure to footshock stress results in increased amounts of unconjugated corticosterone in adrenal glands and rapid disappearance of the conjugated form. This rapid conversion suggests activation of steroid sulfatase enzymes by adrenocorticotropic hormone, indicating that the sulfation-desulfation cycle serves as a dynamic regulatory mechanism for glucocorticoid bioavailability during stress responses.

| Sulfotransferase Type | Tissue Location | Km Value | Hormonal Regulation |

|---|---|---|---|

| Sulfotransferase I | Female rat liver | Low (10-30 μM) | Estrogen-stimulated |

| Sulfotransferase II | Male/Female liver | Variable | Androgen-suppressed |

| Sulfotransferase III | Predominantly male | High (300 μM) | Sex-dependent |

| Adrenal sulfatase | Adrenal cortex | Not specified | ACTH-activated |

Sex steroids exert profound effects on hepatic corticosterone sulfation through regulation of sulfotransferase enzymes. Cytosolic sulfotransferase activity shows marked sexual dimorphism, with female rats exhibiting 6–9-fold higher corticosterone sulfation capacity than males [3]. This disparity stems from androgen-mediated suppression, as demonstrated by castration experiments: ovariectomy reduces hepatic corticosterone sulfotransferase activity by 20–32% in females, while androgen administration decreases activity by 37–55% through mechanisms involving enzyme turnover [3].

Estrogenic regulation operates through distinct pathways. Hepatic sulfotransferase isoforms I and II display preferential activity toward cortisol over corticosterone, whereas isoform III favors corticosterone sulfation [3]. These isoforms show differential hormonal sensitivity, with estrogen receptor alpha implicated in maintaining basal expression levels. Transient transfection studies reveal that 17β-estradiol upregulates sulfotransferase promoter activity in a dose-dependent manner, an effect abolished by estrogen receptor antagonists [8].

The interplay between androgens and estrogens creates a dynamic regulatory network. Testosterone metabolites like dihydrotestosterone compete with estradiol for nuclear receptor coactivators, effectively modulating sulfotransferase transcription. This competition establishes tissue-specific sulfation patterns, with adrenal and hepatic isoforms responding differently to circulating sex steroid ratios [8].

Genetic Control of Steroid Sulfation/Desulfation Pathways

Genetic regulation of corticosterone sulfate metabolism involves coordinated expression of sulfotransferases (SULTs) and steroid sulfatase (STS). The SULT2A1 gene emerges as a key player, containing functional response elements for steroidogenic factor 1 (SF1) and GATA-6 within its promoter region [8]. Chromatin immunoprecipitation assays confirm SF1 binding at –85 bp and –65 bp positions, while GATA-6 interacts with a conserved –190/–195 bp motif. Mutational analysis shows that simultaneous disruption of both elements reduces promoter activity by 78% in adrenal cell lines [8].

Polymorphisms in sulfation pathway genes significantly impact corticosterone sulfate levels. Genome-wide association studies identify three nonsynonymous variants in SULT2A1 (rs11569642, rs11569641, rs11569640) associated with altered sulfotransferase thermostability and substrate affinity. The rs11569642-C allele decreases corticosterone sulfation efficiency by 40% through impaired enzyme-cofactor binding [8].

Desulfation mechanisms involve epigenetic regulation of the STS gene. Methylation analysis of placental tissue reveals hypermethylation at CpG islands –137 to –89 upstream of the transcription start site correlates with 60% reduction in steroid sulfatase activity. This epigenetic silencing preferentially affects corticosterone sulfate hydrolysis over cholesterol sulfate processing [6].

Postnatal Developmental Regulation in Mammalian Systems

Ontogenetic changes in corticosterone sulfate metabolism follow distinct developmental trajectories. Hepatic sulfotransferase activity increases 12-fold from postnatal day 1 to day 10 in rats, reaching 30% of adult levels by weaning [9]. This maturation parallels corticosterone sulfation capacity, with neonatal rats showing 8.7 ± 2.1 pmol/mg/min versus 112.4 ± 15.3 pmol/mg/min in adults [9].

Transcriptional regulators driving developmental expression include hepatic nuclear factor 4α (HNF4α). Electrophoretic mobility shift assays demonstrate HNF4α binding to the –158/–146 enhancer region of SULT2A1, with knockout models showing 90% reduction in postnatal sulfotransferase induction [8]. The CCAAT/enhancer-binding protein β (C/EBPβ) further modulates age-dependent expression through competitive interaction with glucocorticoid receptor elements [3].

Tissue-specific maturation patterns emerge in comparative studies:

- Adrenal sulfation capacity plateaus by postnatal week 3

- Hepatic sulfotransferase activity continues increasing until week 8

- Neural tissue maintains stable low-level sulfation throughout development [7]